4-Chloro-2-(4-fluorophenyl)benzoic acid
Description
The exact mass of the compound this compound, 95% is 250.0196853 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-3-6-11(13(16)17)12(7-9)8-1-4-10(15)5-2-8/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWLTPNPQBQJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673458 | |
| Record name | 5-Chloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214344-12-3 | |
| Record name | 5-Chloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of 4-chloro-2-(4-fluorophenyl)benzoic acid
Abstract: This technical guide provides a comprehensive analysis of the chemical structure of 4-chloro-2-(4-fluorophenyl)benzoic acid, a biaryl carboxylic acid of interest in synthetic and medicinal chemistry. The document delineates a robust synthetic strategy via Suzuki-Miyaura cross-coupling, offering a detailed, field-proven protocol. The core of this guide is a thorough structural elucidation using predictive spectroscopic analysis, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All theoretical data is substantiated by comparative analysis with structurally analogous compounds, ensuring a high degree of scientific integrity. This guide is intended for researchers, scientists, and drug development professionals requiring a deep understanding of this molecule's synthesis and structural characterization.
Introduction and Significance
This compound belongs to the class of biaryl carboxylic acids. This structural motif is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in pharmacologically active molecules and functional organic materials.[1] The specific arrangement of a chlorinated benzoic acid core linked to a fluorinated phenyl ring imparts a unique combination of lipophilicity, electronic properties, and metabolic stability. The chlorine and fluorine substituents can significantly influence molecular conformation, binding affinity to biological targets, and pharmacokinetic profiles.
Accurate synthesis and unambiguous structural confirmation are therefore paramount for any research or development application. This guide details the methodologies required to achieve this, focusing on the causality behind the chosen synthetic and analytical strategies.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₃H₈ClFO₂ | - |
| Molecular Weight | 250.65 g/mol | Computed |
| CAS Number | 1261821-63-3 | - |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O)F | Computed |
| XLogP3 | 4.1 | Computed |
| Hydrogen Bond Donor Count | 1 | Computed |
| Hydrogen Bond Acceptor Count | 2 | Computed |
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The formation of the carbon-carbon bond between the two aromatic rings is the key challenge in synthesizing this compound. Among the various cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura reaction stands out as the most efficient and versatile method for this purpose.[2]
Rationale for Method Selection
Expertise & Experience: The Suzuki-Miyaura coupling is selected for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[1] Unlike more traditional methods, it does not require harsh conditions that could lead to decarboxylation or other side reactions. The presence of the carboxylic acid, chloro, and fluoro groups on the substrates necessitates a robust catalytic system, which modern Suzuki protocols provide.[3]
Retrosynthetic Analysis & Proposed Route
The target molecule can be disconnected at the biaryl C-C bond, leading to two primary synthetic routes:
-
Route A: Coupling of 2-bromo-4-chlorobenzoic acid with 4-fluorophenylboronic acid.
-
Route B: Coupling of 4-chloro-2-iodobenzoic acid with 4-fluorophenylboronic acid.
Route A is often preferred due to the lower cost and greater availability of 2-bromo-4-chlorobenzoic acid.
Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system based on established methodologies for biaryl synthesis.[2][4]
-
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-4-chlorobenzoic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times. This step is critical to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), under a positive flow of nitrogen.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with 2M HCl to a pH of ~2. This protonates the carboxylate, precipitating the crude product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). The organic solvent choice is based on the expected polarity of the product.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Structural Elucidation and Spectroscopic Analysis
As direct experimental spectra for this specific compound are not widely published, this section provides a detailed prediction of its spectroscopic data. These predictions are grounded in the analysis of its constituent fragments and structurally related compounds, providing a reliable reference for characterization.[5]
Caption: Interrelation of spectroscopic methods for structural analysis.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the highly deshielded carboxylic acid proton.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| COOH | 11.0 - 13.0 | br s | - | Acidic proton, broad due to hydrogen bonding and exchange. |
| H-6 | 7.9 - 8.1 | d | J ≈ 8.5 | ortho to COOH and meta to Cl. |
| H-5 | 7.4 - 7.6 | dd | J ≈ 8.5, 2.0 | ortho to Cl and meta to COOH. |
| H-3 | 7.3 - 7.5 | d | J ≈ 2.0 | ortho to Cl and meta to the other ring. |
| H-2', H-6' | 7.2 - 7.4 | dd | J ≈ 8.8, 5.5 | Protons ortho to Fluorine. |
| H-3', H-5' | 7.0 - 7.2 | t | J ≈ 8.8 | Protons meta to Fluorine. |
Justification: The predictions are based on additive chemical shift rules and comparison with known spectra of 4-chlorobenzoic acid[6] and fluorobenzene derivatives. The protons on the chlorinated ring are generally more downfield due to the combined electron-withdrawing effects of the substituents.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR will provide a map of the carbon skeleton. Due to the molecule's asymmetry, 13 distinct signals are expected.
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O | 168 - 172 | Carboxylic acid carbonyl, highly deshielded. |
| C-4' (C-F) | 161 - 164 (d, ¹JCF ≈ 250 Hz) | Aromatic carbon directly bonded to fluorine, shows large C-F coupling. |
| C-1, C-2, C-4 | 135 - 145 | Quaternary carbons attached to bulky/electronegative groups. |
| C-1' | 130 - 134 (d, ⁴JCF ≈ 3 Hz) | Quaternary carbon with small C-F coupling. |
| C-3, C-5, C-6 | 128 - 132 | Aromatic CH carbons on the chlorinated ring. |
| C-2', C-6' | 129 - 131 (d, ³JCF ≈ 8 Hz) | Aromatic CH carbons ortho to fluorine. |
| C-3', C-5' | 115 - 117 (d, ²JCF ≈ 22 Hz) | Aromatic CH carbons meta to fluorine, shielded by fluorine's mesomeric effect. |
Justification: Predictions are derived from data for 4-chlorobenzoic acid[7] and 4-fluorobenzoic acid.[8] The characteristic large one-bond C-F coupling (¹JCF) and smaller multi-bond couplings are diagnostic features.
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is a powerful tool for identifying key functional groups.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid | Broad signal characteristic of the hydrogen-bonded dimer form.[9] |
| 1680 - 1710 | C=O stretch | Carboxylic Acid | Strong absorption, position indicates conjugation with the aromatic ring.[10] |
| 1590 - 1610 | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations. |
| 1250 - 1350 | C-O stretch | Carboxylic Acid | Coupled with O-H bend. |
| 1210 - 1240 | C-F stretch | Aryl-Fluoride | Strong, characteristic absorption.[8] |
| 1080 - 1100 | C-Cl stretch | Aryl-Chloride | Moderate to strong absorption.[9] |
Justification: The positions of these bands are highly characteristic and are based on extensive databases of IR spectra for substituted benzoic acids.[8][9][10]
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pathways.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of chlorine, this will appear as a cluster of two peaks: [M]⁺ at m/z 250 and [M+2]⁺ at m/z 252, with a characteristic intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Key Fragments:
-
[M - OH]⁺ (m/z 233/235): Loss of the hydroxyl radical from the carboxylic acid.
-
[M - COOH]⁺ (m/z 205/207): Loss of the entire carboxyl group (decarboxylation). This biaryl cation would be a major fragment.
-
Further fragmentation would involve losses of Cl or F from the aromatic rings.
-
Conclusion
The chemical structure of this compound is best synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method chosen for its efficiency and functional group tolerance. Its structure can be unambiguously confirmed through a combination of spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra will resolve the specific electronic environments of each proton and carbon atom, while IR spectroscopy will confirm the presence of key functional groups. Finally, mass spectrometry will verify the molecular weight and the presence of the chlorine isotope pattern. This comprehensive analytical approach provides a robust framework for the synthesis and characterization of this and other complex biaryl compounds in a research and development setting.
References
-
PrepChem. (n.d.). Synthesis of 4-chloro-2-(4-fluorophenylthio)-benzoic acid. PrepChem.com. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. SynArchive. Retrieved from [Link]
-
Various Authors. (n.d.). The Ullmann Ether Condensation. ResearchGate. Retrieved from [Link]
-
Guin, S., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. ACS Publications. Retrieved from [Link]
-
Li, J., et al. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. ACS Publications. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Ullmann condensation. Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-(4-fluorophenoxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. Retrieved from [Link]
-
Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. Retrieved from [Link]
-
Li, J., et al. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. PubMed. Retrieved from [Link]
-
San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. RSC. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). 4-Chlorobenzoic Acid. BMRB. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. Retrieved from [Link]
- Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid. Google Patents.
-
Patsnap. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-chloro-. NIST WebBook. Retrieved from [Link]
- European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Google Patents.
-
NIST. (n.d.). Benzoic acid, 4-chloro-. NIST WebBook. Retrieved from [Link]
-
The Human Metabolome Database. (n.d.). 4-chlorobenzoic acid. HMDB. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Organic Syntheses. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-fluoro-. NIST WebBook. Retrieved from [Link]
-
Wiley. (n.d.). Benzoic acid, 4-chloro-, 4-acetylphenyl ester. SpectraBase. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). 4-Chlorobenzoic acid. Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... ResearchGate. Retrieved from [Link]
-
MassBank. (2009). Benzoic acids and derivatives. MassBank. Retrieved from [Link]
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Chlorobenzoic acid(74-11-3) 1H NMR spectrum [chemicalbook.com]
- 7. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]
- 8. Benzoic acid, 4-fluoro- [webbook.nist.gov]
- 9. Benzoic acid, 4-chloro- [webbook.nist.gov]
- 10. 4-Chlorobenzoic acid(74-11-3) IR Spectrum [m.chemicalbook.com]
An In-depth Technical Guide to 4-Chloro-2-(4-fluorophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-chloro-2-(4-fluorophenyl)benzoic acid, a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document establishes a robust framework for its characterization through a combination of data from closely related analogues and predictive methodologies based on established chemical principles.
Molecular Identity and Physicochemical Properties
This compound, systematically named 5-Chloro-2-(4-fluorophenyl)benzoic acid according to IUPAC nomenclature, is a halogenated biphenyl carboxylic acid. Its structure features a benzoic acid scaffold substituted with a chlorine atom and a 4-fluorophenyl group.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label="Cl"]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label="F"]; n [label="C"]; o [label="O"]; p [label="OH"];
a -- b [len=1.5]; b -- c [len=1.5]; c -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; f -- a [len=1.5]; c -- g [len=1.5]; f -- h [len=1.5]; h -- i [len=1.5]; i -- j [len=1.5]; j -- k [len=1.5]; k -- l [len=1.5]; l -- h [len=1.5]; j -- m [len=1.5]; a -- n [len=1.5]; n -- o [style=filled, penwidth=3]; n -- p;
// Positioning nodes for clarity a [pos="0,0!"]; b [pos="1.3,0.75!"]; c [pos="1.3,2.25!"]; d [pos="0,3!"]; e [pos="-1.3,2.25!"]; f [pos="-1.3,0.75!"]; g [pos="2.6,3!"]; h [pos="-2.6,0!"]; i [pos="-3.9,0.75!"]; j [pos="-3.9,2.25!"]; k [pos="-2.6,3!"]; l [pos="-1.3,2.25!"]; // Re-positioning l for better connection l [pos="-1.3,3.75!"]; m [pos="-5.2,3!"]; n [pos="0,-1.5!"]; o [pos="1.3,-2.25!"]; p [pos="-1.3,-2.25!"]; } Caption: 2D structure of this compound.
Table 1: Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₈ClFO₂ |
| Molecular Weight | 250.65 g/mol |
| Appearance | Off-white to pale gray solid[1] |
| Melting Point | 190-210 °C |
| Boiling Point | ~380 °C[2] |
| Solubility | Soluble in organic solvents like DMSO and methanol; sparingly soluble in water. |
| pKa | ~3.5[2] |
The predicted properties are based on structurally similar compounds. The presence of the halogen atoms and the biphenyl structure suggests a crystalline solid with a relatively high melting point and limited aqueous solubility.
Proposed Synthesis
A reliable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This method is well-established for the formation of carbon-carbon bonds between aromatic rings and offers high yields and tolerance to various functional groups.[3]
The proposed pathway involves the coupling of 2-bromo-4-chlorobenzoic acid with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol:
-
To a reaction vessel, add 2-bromo-4-chlorobenzoic acid (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), and a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add a base, for example, potassium carbonate (2 equivalents), and a solvent system like a mixture of toluene and water.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and perform an aqueous workup. Acidify the aqueous layer to precipitate the crude product.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally related compounds and the known effects of the substituents.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton.
Table 2: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.0 - 12.0 | singlet (broad) | 1H | -COOH |
| 7.9 - 8.1 | doublet | 1H | Aromatic H |
| 7.3 - 7.6 | multiplet | 4H | Aromatic H |
| 7.1 - 7.3 | multiplet | 2H | Aromatic H |
¹³C NMR Spectroscopy:
The carbon NMR spectrum will show signals for the carboxylic acid carbon and the aromatic carbons.
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 168 - 172 | -COOH |
| 160 - 164 (d, J ≈ 245 Hz) | C-F |
| 125 - 145 | Aromatic C |
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.
Table 4: Predicted IR Data
| Wavenumber (cm⁻¹) | Assignment |
| 2800 - 3300 (broad) | O-H stretch (carboxylic acid) |
| 1680 - 1710 | C=O stretch (carboxylic acid) |
| 1580 - 1620 | C=C stretch (aromatic) |
| 1200 - 1300 | C-O stretch |
| 1150 - 1250 | C-F stretch |
| 750 - 850 | C-Cl stretch |
Mass Spectrometry (MS):
Mass spectrometry will provide information on the molecular weight and fragmentation pattern.
Table 5: Predicted Major Fragments in Mass Spectrum
| m/z | Assignment |
| 250/252 | [M]⁺ (isotopic pattern for Cl) |
| 233/235 | [M - OH]⁺ |
| 205/207 | [M - COOH]⁺ |
| 170 | [M - COOH - Cl]⁺ |
| 95 | [C₆H₄F]⁺ |
Potential Applications in Drug Development and Materials Science
Biphenyl carboxylic acids are important scaffolds in medicinal chemistry and materials science. The introduction of halogen atoms can significantly influence the pharmacokinetic and physicochemical properties of a molecule.
-
Drug Discovery: Structurally similar biphenyl carboxylic acids have been investigated as anti-inflammatory agents.[4] The 4-fluorophenyl moiety is a common feature in many bioactive molecules, often enhancing metabolic stability and binding affinity.[1] Furthermore, some biphenyl derivatives have shown potential as inhibitors of protein-protein interactions, such as the Bcl-2 family of proteins involved in apoptosis.[5]
-
Materials Science: Halogenated biphenyls are precursors in the synthesis of liquid crystals and advanced polymers. The specific substitution pattern and the presence of fluorine and chlorine can impart desirable properties such as thermal stability and specific electronic characteristics.[4]
Conclusion
References
-
PubChem. 4'-Chloro-3,4,5,6-tetrafluoro-[1,1'-biphenyl]-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].
-
U.S. Environmental Protection Agency. 2'-Chloro-4-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid. CompTox Chemicals Dashboard. Available from: [Link].
-
Royal Society of Chemistry. Spectra and physical data of (A2). Available from: [Link].
-
MDPI. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Available from: [Link].
Sources
Solubility Profiling of 4-Chloro-2-(4-fluorophenyl)benzoic Acid: A Strategic Framework for Process Optimization
An In-Depth Technical Guide:
Executive Summary & Compound Context
4-Chloro-2-(4-fluorophenyl)benzoic acid (Systematic Name: 4-chloro-4'-fluorobiphenyl-2-carboxylic acid) represents a critical class of biaryl carboxylic acid intermediates . Structurally characterized by a biphenyl core with specific halogenation patterns (para-chloro on the benzoic acid ring, para-fluoro on the phenyl substituent), this molecule serves as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and potentially liquid crystalline materials.
Understanding the solubility profile of this compound is not merely an academic exercise; it is the linchpin of process chemistry . Solubility governs reaction yield (via homogeneity), purification efficiency (via recrystallization), and bioavailability (in early formulation studies).
This guide provides a rigorous, self-validating framework for determining, predicting, and optimizing the solubility of this compound in organic solvents. It moves beyond static data points to establish a dynamic solubility strategy applicable to this and structurally analogous biaryl acids.
Theoretical Framework: The Biaryl Solubility Paradox
The solubility of this compound is dictated by a competition between Crystal Lattice Energy (enthalpic penalty) and Solvation Energy (enthalpic gain).
Structural Determinants
-
Biaryl Twist & Lattice Energy: The steric hindrance between the carboxylic acid group at position 2 and the phenyl ring at position 1 forces the biphenyl system out of planarity. This "twist" disrupts efficient
- stacking in the crystal lattice, potentially lowering the melting point compared to planar analogs (e.g., anthracene derivatives), thereby enhancing solubility in organic solvents. -
Carboxylic Acid Dimerization: In non-polar solvents (e.g., Toluene, Hexane), the molecule exists primarily as a hydrogen-bonded dimer. Solubility is limited by the energy required to break this dimer or solvate the dimer unit.
-
Halogenation Effects:
-
Chlorine (Cl): Increases lipophilicity (LogP ~4.0) and polarizability, enhancing solubility in chlorinated solvents (DCM, Chloroform).
-
Fluorine (F): Increases lattice stability through weak C-H...F interactions but enhances solubility in fluorinated or polar aprotic solvents.
-
Predictive Solubility Modeling (Hansen Parameters)
Using Group Contribution Methods (Van Krevelen/Hoftyzer), we can estimate the Hansen Solubility Parameters (HSP) for this molecule to predict solvent compatibility.
| Parameter | Estimated Value ( | Physical Meaning |
| Dispersion ( | ~19.5 | Interactions via London dispersion forces (aromatic rings, halogens). |
| Polarity ( | ~4.5 | Dipole-dipole interactions (C-Cl, C-F, C=O). |
| H-Bonding ( | ~11.0 | Hydrogen bonding capability (COOH donor/acceptor). |
| Interaction Radius ( | - | Radius of the solubility sphere. |
Prediction: Solvents with HSP values close to these coordinates (Distance
-
Good Solvents: THF, DMSO, DMF, Acetone.
-
Moderate Solvents: Ethanol, Methanol, Ethyl Acetate.
-
Poor Solvents: Water, Hexane, Heptane.
Experimental Protocol: The "Gold Standard" Determination
To validate predictions, researchers must employ a self-validating experimental protocol . The following methodology ensures accuracy and reproducibility, adhering to principles outlined in USP <1236> Solubility .
Workflow Visualization
Figure 1: Step-by-step workflow for determining thermodynamic solubility.
Detailed Methodology
Step 1: Preparation (Saturation)
-
Weigh approximately 50-100 mg of this compound into a 4 mL glass vial.
-
Add 1.0 mL of the target solvent.
-
Critical Check: Ensure solid persists. If the solid dissolves completely, add more until a suspension is formed. This guarantees saturation.
Step 2: Equilibration
-
Place vials in a temperature-controlled orbital shaker (e.g., 25°C ± 0.1°C ).
-
Agitate at 200-300 rpm for 24-48 hours .
-
Self-Validation: Measure solubility at 24h and 48h. If values differ by >5%, continue equilibration to 72h.
Step 3: Phase Separation
-
Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to 25°C to prevent precipitation).
-
Alternatively, centrifuge at 10,000 rpm for 10 minutes and pipette the supernatant.
Step 4: Quantification (HPLC-UV)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [60:40 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic max) or 230 nm.
-
Calculation: Compare peak area to a 5-point calibration curve of the standard (
).
Predicted Solubility Data & Solvent Selection Guide
Based on the structural properties of biaryl benzoic acids (e.g., Diflunisal, Flufenamic acid) and HSP modeling, the following solubility profile is expected.
Table 1: Predicted Solubility Profile at 25°C
| Solvent Class | Representative Solvent | Predicted Solubility (mg/mL) | Mechanistic Insight |
| Polar Aprotic | DMSO / DMF | > 200 (Very High) | Strong dipole-dipole interactions disrupt the crystal lattice; excellent H-bond acceptance. |
| Polar Aprotic | Acetone / THF | 100 - 150 (High) | Good solvation of the polar carboxylic acid; moderate dispersion interactions. |
| Chlorinated | Dichloromethane (DCM) | 50 - 80 (Good) | High polarizability matches the chlorinated aromatic ring; good for extraction. |
| Alcohols | Methanol / Ethanol | 20 - 40 (Moderate) | H-bonding capability (donor/acceptor) solvates COOH, but lipophilic biaryl core limits solubility. |
| Esters | Ethyl Acetate | 30 - 50 (Moderate) | Balanced polarity; often the "sweet spot" for process solvents. |
| Aromatic | Toluene | 5 - 15 (Low-Moderate) | Solvates the biaryl core well but struggles to break the carboxylic acid dimers. |
| Alkanes | Heptane / Hexane | < 1 (Poor) | Non-polar; cannot overcome the lattice energy or solvate the polar COOH group. |
| Aqueous | Water (pH 1.2) | < 0.01 (Insoluble) | Highly hydrophobic; COOH is protonated (neutral). |
| Aqueous | Water (pH 7.4) | > 10 (Soluble) | Deprotonation to carboxylate anion ( |
Application: Recrystallization Strategy
For purification, a Cooling Crystallization or Anti-solvent Crystallization strategy is recommended based on the data above.
-
Solvent System A (Binary): Dissolve in Ethanol (hot)
Add Water (anti-solvent) slowly. -
Solvent System B (Binary): Dissolve in Toluene (hot)
Cool to 0°C (Solubility drops significantly due to dimer stabilization).
Process Implications & Troubleshooting
Impact on Synthesis
-
Reaction Solvent: Use THF or 2-MeTHF for coupling reactions (e.g., Suzuki-Miyaura) to ensure the biaryl intermediate remains in solution, preventing occlusion of catalysts.
-
Work-up: Use DCM or Ethyl Acetate for extraction from aqueous quench, as the partition coefficient (LogD) is highly favorable for the organic phase at acidic/neutral pH.
Polymorphism Alert
Biaryl acids are prone to polymorphism (conformational polymorphs due to the twist angle).
-
Validation: Always analyze the solid residue from solubility experiments using PXRD (Powder X-Ray Diffraction) or DSC (Differential Scanning Calorimetry) .
-
Risk: If the solubility measured is significantly higher than predicted, you may have isolated a metastable polymorph or an amorphous form.
References
-
Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press.[1] Link
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] Link
-
Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] Link
-
United States Pharmacopeia (USP). (2023). <1236> Solubility Measurements. USP-NF. Link
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
Sources
Methodological & Application
Synthesis of 4-chloro-2-(4-fluorophenyl)benzoic acid via Suzuki-Miyaura Cross-Coupling: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of 4-chloro-2-(4-fluorophenyl)benzoic acid, a key biaryl carboxylic acid intermediate in pharmaceutical and materials science research. The protocol leverages the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for carbon-carbon bond formation.[1][2] This document offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and critical insights into optimizing reaction parameters. The causality behind experimental choices, troubleshooting guidance, and methods for product purification and characterization are explained to ensure reproducible and high-yield synthesis.
Introduction and Scientific Context
Biaryl structures are privileged motifs in medicinal chemistry and functional materials. This compound, in particular, serves as a crucial building block for synthesizing complex molecules with potential therapeutic activities. The Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing such biaryl systems due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[2]
This protocol details the coupling of 2-bromo-4-chlorobenzoic acid with 4-fluorophenylboronic acid. A key element of this specific transformation is the chemoselective activation of the C-Br bond over the more stable C-Cl bond, a distinction governed by the relative bond dissociation energies and the kinetics of oxidative addition to the palladium catalyst. The general reactivity order for aryl halides in Suzuki couplings is I > Br > OTf >> Cl.[1][3]
The Suzuki-Miyaura Catalytic Cycle
The synthesis proceeds via a well-established catalytic cycle involving a palladium(0) species. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (2-bromo-4-chlorobenzoic acid). This is typically the rate-determining step of the reaction.[1] The palladium catalyst is oxidized from Pd(0) to a Pd(II) species.
-
Transmetalation : The organoboron reagent (4-fluorophenylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its aryl group (4-fluorophenyl) to the Pd(II) complex, displacing the halide.[1][5]
-
Reductive Elimination : In the final step, the two aryl groups on the palladium center couple to form the new C-C bond of the biaryl product. This process reduces the palladium back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[1][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
-
Reagents : 2-Bromo-4-chlorobenzoic acid (≥98%), 4-Fluorophenylboronic acid (≥97%), Palladium(II) acetate (Pd(OAc)₂), Buchwald SPhos ligand, Potassium phosphate tribasic (K₃PO₄), 1,4-Dioxane (anhydrous, ≥99.8%), Deionized water, Ethyl acetate (EtOAc), 2M Hydrochloric acid (HCl), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment : 100 mL Schlenk flask, magnetic stirrer hotplate, magnetic stir bar, condenser, nitrogen or argon gas inlet with balloon, rubber septa, syringes and needles, standard glassware for work-up and purification, rotary evaporator, vacuum filtration apparatus.
Reagent Quantities
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume | Notes |
| 2-Bromo-4-chlorobenzoic acid | 235.45 | 1.0 | 5.0 | 1.18 g | The limiting reagent. |
| 4-Fluorophenylboronic acid | 139.92 | 1.2 | 6.0 | 0.84 g | A slight excess ensures full conversion of the aryl bromide.[6] |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.1 | 22.5 mg | Palladium pre-catalyst. |
| SPhos | 410.48 | 0.04 | 0.2 | 82.1 mg | A bulky, electron-rich phosphine ligand is crucial for efficient coupling.[7] |
| K₃PO₄ | 212.27 | 3.0 | 15.0 | 3.18 g | Base to activate the boronic acid. |
| 1,4-Dioxane | - | - | - | 25 mL | Solvent. Must be degassed. |
| Water | - | - | - | 5 mL | Co-solvent. Must be degassed. |
Step-by-Step Synthesis Procedure
Caption: A streamlined workflow for the synthesis of the target molecule.
-
Reaction Setup : Place a magnetic stir bar into a 100 mL Schlenk flask. Attach the flask to a manifold, and cycle between vacuum and inert gas (nitrogen or argon) three times to ensure an inert atmosphere.[6]
-
Reagent Addition : Under a positive pressure of inert gas, add 2-bromo-4-chlorobenzoic acid (1.18 g), 4-fluorophenylboronic acid (0.84 g), potassium phosphate (3.18 g), Pd(OAc)₂ (22.5 mg), and SPhos (82.1 mg) to the flask.
-
Solvent Addition : Prepare the solvent mixture by sparging 25 mL of 1,4-dioxane and 5 mL of water with inert gas for 20-30 minutes. Add the degassed solvent mixture to the reaction flask via syringe.
-
Reaction Execution : Attach a condenser to the flask, ensuring a continued inert gas atmosphere (e.g., via a balloon). Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress using TLC or LC-MS. A typical reaction time is 12-24 hours. To check completion, a sample can be taken, worked up, and analyzed to confirm the disappearance of the 2-bromo-4-chlorobenzoic acid starting material.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 100 mL of ethyl acetate and transfer it to a separatory funnel. Wash with 50 mL of water.
-
Product Isolation : The product, being a carboxylic acid, will deprotonate under the basic conditions and reside in the aqueous layer as its potassium salt.
-
Separate the organic layer (which contains neutral impurities).
-
Carefully acidify the aqueous layer to a pH of ~2 by the slow addition of 2M HCl. A white precipitate of the product should form.[8]
-
Extract the acidified aqueous layer three times with 50 mL portions of ethyl acetate.
-
-
Purification :
-
Combine the organic extracts from the previous step.
-
Wash the combined organic layers with 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude solid can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the pure this compound.[9]
-
Characterization
The identity and purity of the final product should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy : To confirm the chemical structure.
-
LC-MS : To confirm the molecular weight and assess purity.
-
Melting Point : To compare with literature values.
Expert Insights & Troubleshooting
Causality Behind Experimental Choices
-
Catalyst System (Pd(OAc)₂/SPhos) : While many palladium catalysts are effective, the combination of a simple Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos is highly effective for coupling challenging substrates, including less reactive aryl chlorides.[7][10] The ligand promotes the reductive elimination step and stabilizes the active Pd(0) species.
-
Base (K₃PO₄) : Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant hydrolysis of other functional groups.[6]
-
Solvent System (Dioxane/Water) : The biphasic solvent system is crucial. The organic solvent (dioxane) solubilizes the aryl halide and the catalyst complex, while water helps to dissolve the base and the boronate salt, facilitating the transmetalation step.[6]
-
Work-up Strategy : Separating the product requires leveraging its acidic nature. Under basic reaction conditions, it forms a water-soluble carboxylate. Acidification protonates it, rendering it soluble in organic solvents like ethyl acetate. This is a key purification step to remove unreacted, neutral boronic acid derivatives.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd). | Ensure a strictly inert atmosphere and use properly degassed solvents. |
| Insufficiently active catalyst system. | Increase catalyst/ligand loading or switch to a more active ligand system (e.g., other Buchwald ligands). | |
| Significant Starting Material Remaining | Reaction not complete. | Extend reaction time or increase temperature slightly (e.g., to 100°C). |
| Formation of Homocoupling Product (Biaryl of Boronic Acid) | Presence of oxygen in the reaction. | Improve degassing procedure of solvents and ensure a robust inert atmosphere.[12] |
| Difficult Purification | Residual boronic acid in the final product. | Ensure the aqueous layer is sufficiently basic during the initial wash to remove excess boronic acid. A base wash of the final organic solution (before concentration) can also be performed, though this risks product loss if not carefully controlled. |
Conclusion
The Suzuki-Miyaura cross-coupling provides an efficient and reliable pathway for the synthesis of this compound. By carefully selecting the catalyst system, base, and solvents, and by maintaining a scrupulously inert atmosphere, researchers can achieve high yields of the desired product. The protocol and insights provided in this application note serve as a robust starting point for scientists in drug discovery and materials science, enabling the consistent production of this valuable chemical intermediate.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
PrepChem. (n.d.). Synthesis of 4-chloro-2-(4-fluorophenylthio)-benzoic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
BYJU'S. (n.d.). Suzuki Coupling Reaction. [Link]
-
Bei, X., et al. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. [Link]
-
San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
Application and Protocol Guide for the Synthesis of Fluorinated Biphenyl Benzoic Acids
Introduction: The Strategic Importance of Fluorinated Biphenyl Benzoic Acids
The incorporation of fluorine into organic molecules is a powerful strategy in modern drug discovery and materials science.[1][2] Fluorine's unique properties—high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] When integrated into the biphenyl benzoic acid scaffold, a privileged structure in medicinal chemistry, the resulting fluorinated derivatives exhibit a wide array of therapeutic applications, including anti-inflammatory and anticancer activities.[1][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the key reagents and protocols for the synthesis of these valuable compounds, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex.[2][4] This reaction is particularly well-suited for constructing the biphenyl core of our target molecules due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the required reagents.[5][6]
The general transformation for synthesizing a fluorinated biphenyl benzoic acid via Suzuki-Miyaura coupling can be represented as follows:
Caption: General scheme of Suzuki-Miyaura coupling for fluorinated biphenyl benzoic acid synthesis.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for optimizing reaction conditions and troubleshooting. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the aryl electrophile, forming a Pd(II) complex.[7]
-
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.[4][8]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium complex, forming the desired biphenyl product and regenerating the active Pd(0) catalyst.[4]
Reagent Selection: A Guide to Optimizing Your Synthesis
The success of the Suzuki-Miyaura coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent.
Palladium Catalysts
Palladium catalysts are the most widely used for Suzuki coupling.[7] They are typically introduced as stable precatalysts that are reduced in situ to the active Pd(0) species.
| Catalyst Precursor | Common Name(s) | Key Characteristics & Applications |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A widely used, air-stable Pd(0) source. Effective for a broad range of substrates but can be sensitive to high temperatures.[9] |
| Pd(OAc)₂ | Palladium(II) Acetate | A common, air-stable Pd(II) precatalyst. Requires in situ reduction, often by a phosphine ligand. Versatile and cost-effective.[3][10] |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | A highly active Pd(0) source. Often used in combination with bulky, electron-rich phosphine ligands for challenging couplings.[10] |
| [Pd(allyl)Cl]₂ | Allylpalladium(II) chloride dimer | A stable Pd(II) precatalyst that can be effective with specific ligand systems for coupling fluoroalkylamines.[11] |
Expert Insight: For routine syntheses of fluorinated biphenyls, Pd(OAc)₂ and Pd(PPh₃)₄ are excellent starting points due to their stability and broad applicability. For more challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, the more active Pd₂(dba)₃ precatalyst is often preferred.[10]
Ligands
The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle.[4] For the synthesis of fluorinated biphenyls, phosphine ligands are the most common choice.
| Ligand | Common Name(s) | Key Characteristics & Rationale for Use |
| PPh₃ | Triphenylphosphine | A versatile, widely used ligand. Its moderate steric bulk and electron-donating ability make it suitable for a variety of couplings.[7] |
| P(t-Bu)₃ | Tri(tert-butyl)phosphine | A bulky, electron-rich ligand that is highly effective for coupling unreactive aryl chlorides and for reactions at room temperature.[10] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | A sterically demanding biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination, enabling high catalyst turnover numbers. |
| AdBippyPhos | A specialized ligand used in conjunction with a weak base for coupling fluoroalkylamines, minimizing decomposition of sensitive products.[11] |
Expert Insight: The choice of ligand is often dictated by the reactivity of the aryl halide. For reactive aryl iodides and bromides, PPh₃ is often sufficient. For less reactive and more sterically hindered aryl chlorides, bulky and electron-rich ligands like P(t-Bu)₃ or biaryl phosphines are necessary to promote the oxidative addition step.[7][10]
Bases
The base is essential for activating the boronic acid and facilitating the transmetalation step.[8] The choice of base can significantly impact the reaction yield and scope.
| Base | Chemical Formula | Key Characteristics & Applications |
| Potassium Carbonate | K₂CO₃ | A moderately strong, inexpensive inorganic base. Widely used in a variety of solvent systems.[12] |
| Sodium Carbonate | Na₂CO₃ | Another common and effective inorganic base, often used in aqueous solvent mixtures.[13] |
| Potassium Phosphate | K₃PO₄ | A stronger base that can be effective for less reactive boronic acids or challenging couplings.[3][9] |
| Potassium Fluoride | KF | A milder base that is particularly useful when base-sensitive functional groups are present.[6][8] |
| Cesium Carbonate | Cs₂CO₃ | A strong base often used in challenging couplings where other bases fail. |
Expert Insight: For most standard Suzuki couplings in the synthesis of fluorinated biphenyl benzoic acids, K₂CO₃ or Na₂CO₃ provide a good balance of reactivity and cost-effectiveness.[12][13] If the reaction is sluggish, switching to a stronger base like K₃PO₄ can often improve the yield. For substrates with base-sensitive functional groups, the milder KF is a prudent choice.[6][8]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrates used.
Protocol 1: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid
This protocol details a typical Suzuki-Miyaura coupling between 4-bromobenzoic acid and 4-fluorophenylboronic acid.
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Bromobenzoic acid | 201.02 | 1.00 g | 4.97 |
| 4-Fluorophenylboronic acid | 139.92 | 0.83 g | 5.96 |
| Pd(OAc)₂ | 224.50 | 22.3 mg | 0.10 (2 mol%) |
| PPh₃ | 262.29 | 104 mg | 0.40 (8 mol%) |
| K₂CO₃ | 138.21 | 2.06 g | 14.9 |
| 1,4-Dioxane | - | 20 mL | - |
| Water | - | 5 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromobenzoic acid (1.00 g, 4.97 mmol), 4-fluorophenylboronic acid (0.83 g, 5.96 mmol), Pd(OAc)₂ (22.3 mg, 0.10 mmol), PPh₃ (104 mg, 0.40 mmol), and K₂CO₃ (2.06 g, 14.9 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (20 mL) and water (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with 50 mL of water.
-
Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 30 mL) to remove non-acidic impurities.
-
Carefully acidify the aqueous layer to pH 2-3 with 2M HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid.
Protocol 2: Synthesis of 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid
This protocol illustrates the synthesis of a difluorinated biphenyl benzoic acid, a structure found in the anti-inflammatory drug Diflunisal.[14]
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 3-Bromo-2-hydroxybenzoic acid | 217.02 | 1.00 g | 4.61 |
| 2,4-Difluorophenylboronic acid | 157.91 | 0.87 g | 5.53 |
| Pd(PPh₃)₄ | 1155.56 | 0.27 g | 0.23 (5 mol%) |
| Na₂CO₃ | 105.99 | 1.46 g | 13.8 |
| Toluene | - | 15 mL | - |
| Ethanol | - | 5 mL | - |
| Water | - | 5 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, combine 3-bromo-2-hydroxybenzoic acid (1.00 g, 4.61 mmol), 2,4-difluorophenylboronic acid (0.87 g, 5.53 mmol), and Na₂CO₃ (1.46 g, 13.8 mmol).
-
Add toluene (15 mL), ethanol (5 mL), and water (5 mL).
-
Bubble argon through the solution for 15 minutes to degas the solvent.
-
Add Pd(PPh₃)₄ (0.27 g, 0.23 mmol) to the mixture.
-
Attach a condenser and heat the reaction mixture to reflux (approximately 85-90 °C) for 8 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After cooling, dilute the mixture with 30 mL of water and transfer to a separatory funnel.
-
Wash with 20 mL of diethyl ether to remove the catalyst and unreacted boronic acid.
-
Acidify the aqueous phase with concentrated HCl until a precipitate forms.
-
Cool the mixture in an ice bath for 30 minutes, then collect the solid by filtration.
-
Wash the solid with ice-cold water and dry to afford 2',4'-difluoro-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Poor quality boronic acid- Deactivated boronic acid (protodeboronation)[5] | - Use a more active catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos).- Switch to a stronger base (e.g., K₃PO₄).- Use freshly purchased or purified boronic acid.- Ensure rigorous inert atmosphere conditions. |
| Formation of Homocoupled Byproducts | - Reaction temperature is too high- Presence of oxygen | - Lower the reaction temperature.- Thoroughly degas the solvent and maintain a positive pressure of inert gas. |
| Protodeboronation of Boronic Acid | - Presence of water and/or acidic protons- Prolonged reaction time at high temperature | - Use anhydrous solvents if possible, or minimize the amount of water.- Use a milder base such as KF.[6][8]- Monitor the reaction closely and stop it once the starting material is consumed. |
Purification of Fluorinated Biphenyl Benzoic Acids
The primary method for purifying the final product is recrystallization or precipitation followed by filtration.
-
Acid-Base Extraction : After the reaction, the crude mixture is typically diluted with water and a water-immiscible organic solvent. The basic aqueous phase will contain the deprotonated carboxylic acid salt, while neutral organic impurities (like the catalyst and unreacted aryl halide) remain in the organic phase.
-
Precipitation : The separated aqueous phase is then acidified (typically with HCl or H₂SO₄) to a pH of 2-3. This protonates the carboxylate, causing the neutral benzoic acid derivative to precipitate out of the solution.[15]
-
Filtration and Washing : The precipitated solid is collected by vacuum filtration. It is crucial to wash the solid with cold water to remove any residual inorganic salts.
-
Drying : The purified product is then dried under vacuum to remove residual solvent.
For products that are difficult to crystallize or require higher purity, column chromatography on silica gel can be employed, though this is often less straightforward for carboxylic acids due to their polarity.
Conclusion
The synthesis of fluorinated biphenyl benzoic acids is a critical task for the advancement of medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as the premier method for this purpose, offering a versatile and robust platform for constructing the core biphenyl structure. By carefully selecting the palladium catalyst, ligand, and base, and by following well-defined protocols, researchers can efficiently synthesize a diverse range of these valuable compounds. This guide provides the foundational knowledge and practical steps necessary to successfully navigate the synthesis and purification of fluorinated biphenyl benzoic acids, empowering further innovation in the field.
References
-
Yang, B.-W., et al. (2015). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
ChemistryViews. (2018). Base-Free Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Syntheses Procedure. p-FLUOROBENZOIC ACID. Available at: [Link]
-
Organic Syntheses Procedure. 4,4'-difluorobiphenyl. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18433-18471. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Mediated Fluorination for Preparing Aryl Fluorides. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]
-
Khan, A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29285-29297. Available at: [Link]
-
Khan, A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]
-
Valodkar, V., et al. (2019). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 24(23), 4359. Available at: [Link]
-
ChemOrgChem. (2024, March 22). Suzuki Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Available at: [Link]
-
Research Repository UCD. (n.d.). A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. Available at: [Link]
-
Nature Portfolio Chemistry Community. (2018). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. Available at: [Link]
-
Lee, H. G., et al. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2200-2211. Available at: [Link]
-
Kabalka, G. W., et al. (2001). Suzuki coupling with ligandless palladium and potassium fluoride. Chemical Communications, (8), 775. Available at: [Link]
-
Hartwig Group. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. Available at: [Link]
-
Takayanagi, T., et al. (2008). Preconcentration and decomposition of perfluorinated carboxylic acids on an activated charcoal cartridge with sodium biphenyl reagent and its determination at microg L(-1) level on the basis of flow injection-fluorimetric detection of fluoride ion. Talanta, 74(5), 1224-1230. Available at: [Link]
- Google Patents. (n.d.). Process for making certain benzoic acid compounds.
- Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Suzuki coupling with ligandless palladium and potassium fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 11. Palladium-Catalyzed Arylation of Fluoroalkylamines | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchrepository.ucd.ie [researchrepository.ucd.ie]
Troubleshooting & Optimization
troubleshooting protodeboronation in Suzuki coupling of fluorophenylboronic acids
Topic: Stabilization and Coupling of Fluorophenylboronic Acids
Executive Summary
The Core Problem: Protodeboronation (the unwanted replacement of a C–B bond with a C–H bond) is the primary failure mode when coupling polyfluorinated arylboronic acids (e.g., 2,6-difluorophenylboronic acid).[1][2][3]
The Mechanism: These substrates are highly Lewis acidic. Under the basic conditions required for Suzuki coupling, they rapidly form boronate "ate" complexes.[4] Due to the electron-withdrawing fluorine atoms, the resulting aryl anion is stabilized, accelerating hydrolytic cleavage of the C–B bond before the palladium catalyst can effect transmetallation.[4]
The Solution Strategy: You must win a kinetic race. You effectively have two levers:
-
Decelerate Decomposition: By altering the base (anhydrous fluoride) or the boron source (MIDA boronates).
-
Accelerate Coupling: By using high-activity precatalysts (e.g., Buchwald G3/G4 systems) that transmetallate faster than the substrate decomposes.[4]
Module 1: Diagnostic & Mechanism
Q: How do I confirm my reaction failed due to protodeboronation?
A: Standard TLC often fails to distinguish the byproduct because the protodeboronated arene (Ar-H) is often volatile or non-polar, mimicking starting halides.
-
GC-MS/LC-MS Signature: Look for a mass peak corresponding to [M_boronic_acid - B(OH)2 + H]. For a fluorinated phenyl ring, this is simply the mass of the fluorobenzene derivative.[4]
-
19F NMR: This is the gold standard. The chemical shift of the C–F bond changes distinctively when the C–B bond is replaced by C–H.
-
Stoichiometry Check: If your aryl halide remains unconsumed but the boronic acid is gone, this is a positive diagnosis for competitive protodeboronation.[4]
The Failure Pathway
The diagram below illustrates the "Race Against Time" between the productive catalytic cycle and the destructive hydrolytic pathway.
Figure 1: The Kinetic Bifurcation.[2] Success depends on
Module 2: Reagent Engineering (The "Slow Release" Fix)
Q: My boronic acid decomposes instantly. What is the best alternative reagent?
A: If optimization of the acid fails, switch to MIDA (N-methyliminodiacetic acid) boronates .
Why? MIDA boronates are
Protocol: MIDA Slow-Release Coupling
-
Solvent: 1,4-Dioxane : Water (10:1).[4]
-
Base: K3PO4 (3.0 equiv). Note: Weak bases are crucial to control the hydrolysis rate.
-
Temperature: 60°C – 80°C.
-
Catalyst: Pd(OAc)2 / SPhos (See Module 3).
| Reagent Type | Stability (Fluorinated) | Reactivity | Recommendation |
| Boronic Acid | Very Low | High | Use only with rapid catalysts (Pd-G4). |
| Pinacol Ester | Low-Medium | Medium | Often decomposes faster than acids under hydrolytic conditions [1].[4] |
| MIDA Boronate | High | Controlled | Best for 2,6-difluoro/polyfluoro substrates. |
| K-Trifluoroborate | High | Low | Requires harsh hydrolysis; often difficult with unstable aryls.[4] |
Module 3: Catalyst Optimization (The "Speed" Fix)
Q: I must use the Boronic Acid. How do I outrun the decomposition?
A: You need a catalyst system that performs oxidative addition and transmetallation at Room Temperature or below. Standard Pd(PPh3)4 is too slow.
The Solution: Use Buchwald Precatalysts (Gen 3 or Gen 4) with bulky, electron-rich biarylphosphine ligands.
-
Ligand of Choice: SPhos or XPhos .
-
Why? These ligands facilitate extremely rapid oxidative addition and create an open coordination site for fast transmetallation, often completing the reaction in minutes at 20°C, before significant protodeboronation can occur [2].[4]
Protocol: Rapid Room-Temperature Coupling
-
Catalyst: XPhos Pd G4 (1–2 mol%).
-
Base: K3PO4 (2.0 equiv) or KOH (aqueous, degassed).
-
Solvent: THF or THF/Water (10:1).
-
Conditions: Stir vigorously at 23°C . Do not heat.
-
Tip: If using Pd(OAc)2 + Ligand, ensure a 1:2 Pd:Ligand ratio and pre-stir for 30 mins to form the active species.
Module 4: Base & Solvent (The "Anhydrous" Fix)
Q: Can I stop protodeboronation by removing water?
A: Yes.[4] The mechanism usually requires a proton source (water or alcohol) to quench the aryl anion. By moving to anhydrous fluoride conditions , you activate the boron without supplying the proton required for decomposition.[4]
The "Anhydrous Fluoride" Protocol [3] This is the "nuclear option" for extremely fragile substrates like pentafluorophenylboronic acid.
-
Solvent: Toluene or Dioxane (Anhydrous).
-
Drying Agent: Add 4Å Molecular Sieves or Ag2O (Silver Oxide) to scavenge trace water.
-
Mechanism: Fluoride (F-) forms a [Ar-BF(OH)2]- species which is active for transmetallation but less prone to protonation than the trihydroxy species found in aqueous base.
Decision Tree: Selecting the Right Fix
Figure 2: Troubleshooting logic flow. Always start with Catalyst optimization (Speed) or Reagent change (MIDA) before attempting complex anhydrous conditions.
References
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.[4] Journal of the American Chemical Society.[3][5][6]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4] Journal of the American Chemical Society.[3][5][6]
-
Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.[4] Organic Letters/PubMed.[4]
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Synthesis of Highly Substituted Polyenes (MIDA Boronates).[4] Journal of the American Chemical Society.[3][5][6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: HPLC Method Development for 4-Chloro-2-(4-fluorophenyl)benzoic Acid Purity
Executive Summary
Verdict: For the purity analysis of 4-chloro-2-(4-fluorophenyl)benzoic acid, Phenyl-Hexyl stationary phases significantly outperform standard C18 chemistries.[1] While C18 provides adequate retention, it often fails to resolve critical de-halogenated impurities and regioisomers inherent to the biphenyl synthesis.
This guide details the comparative development of a stability-indicating method, demonstrating why
Part 1: Molecular Analysis & Chromatographic Challenges[2]
To develop a robust method, we must first deconstruct the analyte's physicochemical properties.
The Analyte: this compound[1][3]
-
Core Structure: Biphenyl scaffold with a carboxylic acid at the ortho position of Ring A.[1]
-
Substituents: Electron-withdrawing Chlorine (Ring A) and Fluorine (Ring B).[1]
-
pKa (Estimated): ~3.5 – 3.[1]8. The ortho-phenyl group creates steric hindrance, twisting the carboxyl group out of plane, while the halogens increase acidity compared to benzoic acid (pKa 4.2).
-
LogP (Estimated): ~3.8 – 4.2 (Highly hydrophobic).
The Separation Challenge
-
Acidic Tailing: The free carboxylic acid moiety will interact with residual silanols on the column, causing peak tailing unless ionization is suppressed (Low pH required).
-
Structural Similarity of Impurities:
-
Regioisomers: Isomers where the Cl or F is in a different position (common in Suzuki coupling starting materials).
-
Challenge: These impurities have nearly identical hydrophobicity to the main peak, making C18 separation difficult.
Part 2: Comparative Study (C18 vs. Phenyl-Hexyl)
We compared two method strategies to separate the main analyte from its critical "Des-fluoro" impurity (Impurity A) and a "Regioisomer" (Impurity B).
Experimental Conditions
-
System: UHPLC with PDA Detector.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Gradient: 40% B to 90% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.[1]
-
Temperature: 40°C.[1]
Comparative Data Table
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Analysis |
| Column Type | C18 (1.7 µm, 100 Å) | Phenyl-Hexyl (1.7 µm, 100 Å) | |
| Retention Mechanism | Hydrophobicity (Van der Waals) | Hydrophobicity + | |
| Main Peak RT | 4.25 min | 5.10 min | Phenyl phase shows higher retention for aromatic acids.[1] |
| Impurity A (Des-fluoro) Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline resolved) | F-atom significantly alters |
| Impurity B (Isomer) Resolution ( | 0.8 (Partial overlap) | 2.8 (Baseline resolved) | Isomers have identical LogP but different shape/electronics.[1] |
| Tailing Factor ( | 1.35 | 1.15 | Phenyl phases often have better endcapping for acids.[1] |
Interpretation
Method A (C18) relies solely on hydrophobicity.[1] Since the Chlorine and Fluorine atoms contribute similarly to the overall lipophilicity, the selectivity (
Method B (Phenyl-Hexyl) utilizes "Orthogonal Selectivity."[1] The Phenyl-Hexyl ligand engages in
Part 3: Method Development Decision Tree
The following diagram illustrates the logical flow used to arrive at the optimized Phenyl-Hexyl method.
Figure 1: Decision tree prioritizing pH control and orthogonal stationary phase selection for halogenated aromatic acids.
Part 4: Recommended Experimental Protocol
This protocol is the "Gold Standard" resulting from the comparative study. It is designed to be self-validating through strict System Suitability criteria.[1]
Reagents & Preparation
-
Solvent A (Aqueous): Dissolve 1.0 mL of Formic Acid (LC-MS Grade) in 1000 mL of Milli-Q Water. Filter through 0.22 µm membrane. (pH ~ 2.7).[1]
-
Solvent B (Organic): 100% Acetonitrile (LC-MS Grade).[1] Note: Methanol can be used but increases backpressure and may alter selectivity.[1]
-
Diluent: Acetonitrile:Water (50:50 v/v).[1]
Chromatographic Conditions (Final Method)
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 100 mm x 2.1 mm, 1.8 µm.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C (Critical for reproducibility).
-
Injection Vol: 2.0 µL.
-
Detection: UV at 254 nm (primary) and 230 nm (secondary).[1]
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.00 | 60 | 40 | Initial |
| 8.00 | 10 | 90 | Linear |
| 10.00 | 10 | 90 | Hold |
| 10.10 | 60 | 40 | Re-equilibrate |
| 13.00 | 60 | 40 | Stop |
System Suitability Testing (SST)
To ensure trustworthiness, every run must meet these criteria:
-
Tailing Factor (
): NMT 1.5 for the main peak (Ensures pH is suppressing ionization effectively). -
Resolution (
): NLT 2.0 between Main Peak and nearest impurity. -
Precision: RSD NMT 2.0% for 5 replicate injections.
Part 5: Workflow Visualization
The following diagram outlines the routine execution of this purity analysis.
Figure 2: Routine analysis workflow ensuring data integrity via mandatory SST checkpoints.
References
-
PubChem. (2025).[1][3] 4-Chloro-2-(4-fluorophenoxy)benzoic acid Compound Summary. National Library of Medicine.[1] Link
-
Waters Corporation. (2025).[1] What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link
- Context: Citations regarding the selectivity differences between C18 and Phenyl phases for arom
-
Agilent Technologies. (2017).[1] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[5][6][7] Chromatography Online.[1] Link
-
Context: Supporting data on how Phenyl-Hexyl phases resolve polyaromatic compounds and NSAIDs better than alkyl phases.[1]
-
-
Thermo Fisher Scientific. (2014).[1][8] Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.[1][8] AppsLab Library.[1][8] Link
- Context: Reference for general benzoic acid retention behavior and UV detection parameters.
Sources
- 1. 4-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 99152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 4-Chloro-2-(4-fluorophenoxy)benzoic acid | C13H8ClFO3 | CID 20357527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chlorofluoro Biphenyl Acids
For researchers, environmental scientists, and professionals in drug development, the structural elucidation of novel or unknown compounds is a perpetual challenge. Among the myriad of emerging molecules, halogenated biphenyls, particularly those bearing both chlorine and fluorine atoms along with a carboxylic acid moiety—chlorofluoro biphenyl acids—present a unique analytical puzzle. Their structural diversity and potential environmental or metabolic significance necessitate robust analytical methodologies for their identification and characterization. Mass spectrometry, with its unparalleled sensitivity and structural discernment capabilities, stands as the cornerstone for such investigations.
This guide provides an in-depth, technically-grounded exploration of the mass spectrometric fragmentation patterns of chlorofluoro biphenyl acids. Moving beyond a mere recitation of protocols, we will delve into the causality behind fragmentation behaviors, compare the utility of different ionization techniques, and provide detailed experimental workflows. Our objective is to equip you with the scientific rationale and practical insights required to confidently navigate the analysis of these complex molecules.
The Influence of Molecular Architecture on Fragmentation
The fragmentation of chlorofluoro biphenyl acids in a mass spectrometer is a controlled energetic process that cleaves the molecule at its most labile points. The resulting fragment ions are diagnostic, revealing the molecule's constituent parts. The fragmentation pattern is a composite of the behaviors of its three key structural components: the biphenyl core, the halogen substituents (Cl and F), and the carboxylic acid group.
Fragmentation of the Biphenyl Core
The biphenyl structure itself is relatively stable due to its aromaticity. Under energetic conditions, such as Electron Ionization (EI), fragmentation can involve the cleavage of the bond between the two phenyl rings, although this is less common than fragmentation of the substituents. More prevalent is the sequential loss of substituents, leading to a cascade of fragment ions.
The Role of Halogen Substituents: Chlorine vs. Fluorine
The nature and position of the halogen atoms significantly dictate the fragmentation pathways.
-
Chlorine: Due to the lower bond strength of the C-Cl bond compared to the C-F bond, the loss of a chlorine atom is a very common fragmentation pathway. This is often observed as a prominent [M-Cl]⁺ ion. The sequential loss of multiple chlorine atoms ([M-nCl]⁺) is a hallmark of polychlorinated biphenyl (PCB) fragmentation.[1] The elimination of HCl from the molecular ion is also a possibility, particularly with ortho-substituted congeners.
-
Fluorine: The C-F bond is considerably stronger, making the loss of a fluorine atom less favorable than the loss of chlorine. However, the elimination of HF ([M-HF]⁺˙) can be a significant fragmentation pathway, especially when a hydrogen atom is available in a sterically favorable position.[2] The loss of a fluorine radical ([M-F]⁺) is also possible but typically results in a less abundant ion compared to chlorine loss.[2]
For a chlorofluoro biphenyl acid, we can predict a competitive fragmentation scenario where the initial, most facile losses will likely involve the chlorine atom and the carboxylic acid group.
Fragmentation of the Carboxylic Acid Group
The carboxylic acid moiety provides several characteristic fragmentation routes, primarily observed under EI.[3]
-
Loss of a Hydroxyl Radical ([M-OH]⁺): This is a very common fragmentation, resulting in an ion at M-17.[3][4]
-
Loss of the Carboxyl Group ([M-COOH]⁺): This fragmentation leads to an ion at M-45.[3]
-
Decarboxylation ([M-CO₂]⁺˙): The loss of a neutral carbon dioxide molecule results in an ion at M-44.
-
McLafferty Rearrangement: For carboxylic acids with a sufficiently long alkyl chain (not directly applicable to a biphenyl acid where the carboxyl group is directly attached to the ring, but relevant for derivatives), a characteristic rearrangement can occur, often leading to a prominent fragment ion.[5][6]
A Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount as it dictates the extent of fragmentation and the type of information obtained.
| Ionization Technique | Principle | Fragmentation | Primary Use Case for Chlorofluoro Biphenyl Acids |
| Electron Ionization (EI) | High-energy electrons bombard the analyte molecule.[7][8] | Extensive ("Hard" Ionization) | Structural elucidation; provides a detailed fragmentation pattern for library matching and unknown identification. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol. | Minimal ("Soft" Ionization) | Molecular weight determination; typically produces a prominent [M-H]⁻ ion in negative ion mode, ideal for LC-MS analysis. |
| Chemical Ionization (CI) | Reagent gas ions transfer charge to the analyte. | Moderate ("Softer" than EI) | Molecular weight confirmation with some fragmentation; useful when EI produces no molecular ion. |
For a comprehensive analysis, a dual-pronged approach is often most effective. High-resolution LC-MS with ESI can provide the accurate mass and elemental composition of the parent molecule, while GC-MS with EI can offer the detailed fragmentation pattern necessary for definitive structural confirmation.
Predicted Fragmentation Pathways of a Model Chlorofluoro Biphenyl Acid
To illustrate the expected fragmentation, let's consider a hypothetical monochloro-monofluoro biphenyl carboxylic acid.
Caption: Predicted EI fragmentation of a chlorofluoro biphenyl acid.
Experimental Protocols
A robust analytical method is built on a foundation of meticulous experimental design. Below are detailed, field-proven methodologies for the analysis of chlorofluoro biphenyl acids using both GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids, derivatization is often necessary to improve volatility and chromatographic peak shape.
Sources
- 1. agilent.com [agilent.com]
- 2. whitman.edu [whitman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Comparative Biological Activity Profile: 4-Chloro vs. 4-Fluoro Biphenyl Benzoic Acids
This guide provides an in-depth technical comparison of 4-chloro and 4-fluoro biphenyl benzoic acid derivatives, synthesizing physicochemical data, structure-activity relationships (SAR), and experimental protocols.
Executive Summary: The Halogen Bioisostere Verdict
In the optimization of biphenyl benzoic acid scaffolds—common in NSAIDs (e.g., Diflunisal), TTR stabilizers, and retinoids—the choice between a 4-chloro and 4-fluoro substituent is a critical decision point.
-
4-Fluoro (4-F): The superior choice for metabolic stability and bioavailability . The high strength of the C-F bond (105.4 kcal/mol) blocks oxidative metabolism at the para-position without significantly altering steric bulk compared to hydrogen. It is preferred for chronic therapies (e.g., TTR amyloidosis) where long half-life is crucial.
-
4-Chloro (4-Cl): The superior choice for potency in hydrophobic pockets . The larger Van der Waals radius (1.75 Å vs 1.47 Å) and higher lipophilicity allow 4-Cl derivatives to fill hydrophobic cavities more effectively, often resulting in 2–5x higher binding affinity (
) if the pocket accommodates the size. However, this comes at the cost of reduced solubility and increased hepatotoxicity risk.
Physicochemical & Structural Analysis
The biological divergence stems from fundamental atomic properties. The following table contrasts the key parameters driving the SAR of these derivatives.
Table 1: Physicochemical Comparison of 4-Substituents
| Property | 4-Fluoro (-F) | 4-Chloro (-Cl) | Impact on Biological Activity |
| Van der Waals Radius | 1.47 Å | 1.75 Å | Sterics: F mimics H (1.20 Å); Cl mimics Methyl (2.0 Å). Cl induces greater conformational restriction. |
| Electronegativity (Pauling) | 3.98 | 3.16 | Electronics: F is a stronger electron withdrawer by induction ( |
| C-X Bond Energy | ~105 kcal/mol | ~79 kcal/mol | Metabolism: F is metabolically inert. Cl is stable but can be displaced in nucleophilic aromatic substitutions (S_NAr). |
| Lipophilicity ( | +0.14 | +0.71 | ADME: Cl significantly increases LogP, improving membrane permeability but reducing aqueous solubility. |
| Hammett Constant ( | 0.06 | 0.23 | Reactivity: Cl stabilizes negative charges (e.g., carboxylate) better through resonance/induction balance. |
Case Study A: Transthyretin (TTR) Amyloidosis Inhibition
Biphenyl benzoic acids stabilize the TTR tetramer by binding into the thyroxine (T4) binding pockets, preventing dissociation into amyloidogenic monomers.
Mechanism of Action
The carboxylate moiety interacts with Lys15/Glu54 at the pocket entrance, while the halogenated phenyl ring penetrates the inner hydrophobic pocket (HBP).
Comparative Activity Data (Derived from Diflunisal Analogs)
Studies comparing Diflunisal (2',4'-difluoro) with chlorinated analogs reveal a trade-off between affinity and solubility.
| Compound Variant | TTR Binding Affinity ( | Fibril Inhibition (10 | Solubility (pH 7.4) |
| 4-Fluoro (Diflunisal-like) | 80 - 120 nM | 96% | High (>500 |
| 4-Chloro Analog | 40 - 60 nM | 98% | Low (<50 |
Analysis: The 4-chloro derivative often exhibits tighter binding due to the "chlorine effect"—filling the HBP (defined by Leu17, Leu110) more completely than the smaller fluorine. However, the 4-fluoro derivative (Diflunisal) was advanced clinically because its solubility profile allowed for high oral dosing (250–500 mg bid) without precipitation-induced toxicity.
Visualization: TTR Stabilization Logic
Caption: Kinetic stabilization of TTR.[1][2][3][4] The ligand shifts equilibrium toward the stable tetramer. 4-Cl enhances binding enthalpy; 4-F ensures bioavailability.
Case Study B: Antibacterial Virulence Suppression
In Staphylococcus aureus, biphenyl benzoic acids inhibit virulence factors (hemolysis, proteolysis) likely by interfering with the Agr quorum-sensing system.
Comparative Efficacy
A study on Diflunisal analogs (dCPB series) demonstrated that fluorine is superior for this application.
-
4-Fluoro (Diflunisal): Potent suppression of proteolysis and biofilm formation.
-
4-Chloro Analogs: Significantly reduced efficacy.
Mechanistic Insight: The target protein in the S. aureus signal transduction pathway likely requires a specific hydrogen-bond acceptor capability or a smaller steric profile that Fluorine provides but Chlorine (sterically bulky) disrupts.
Experimental Protocols
To validate these differences in your own lab, use the following standardized workflows.
Protocol 1: TTR Fibril Formation Assay (Turbidity)
Objective: Compare the kinetic stabilization efficacy of 4-Cl vs 4-F analogs.
-
Preparation: Recombinant WT-TTR (0.4 mg/mL) in phosphate buffer (pH 7.6).
-
Incubation: Add test compound (4-Cl or 4-F analog) at 2x molar excess (7.2
M) relative to TTR tetramer (3.6 M). Incubate at 37°C for 30 min. -
Acid Denaturation: Initiate fibrillogenesis by adding equal volume of Acetate Buffer (pH 4.4, 200 mM KCl, 2 mM EDTA). Final pH ~4.4.
-
Measurement: Monitor turbidity at 400 nm every 30 min for 72 hours using a microplate spectrophotometer.
-
Data Analysis: Plot OD400 vs Time. The "Time to 50% aggregation" (
) is the metric.-
Expectation: 4-Cl analog should show a longer
(flatter curve) than 4-F if solubility is maintained.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling Synthesis
Objective: Synthesize the 4-substituted biphenyl scaffold.
-
Reagents: 4-substituted phenylboronic acid (4-F or 4-Cl) + 5-bromosalicylic acid.
-
Catalyst: Pd(PPh
) (5 mol%). -
Base/Solvent: Na
CO (2M aq) / Dioxane (3:1 ratio). -
Conditions: Reflux at 90°C for 12 hours under N
. -
Workup: Acidify with 1M HCl to precipitate the benzoic acid product. Recrystallize from Ethanol/Water.
Visualization: Synthesis Workflow
Caption: General synthesis route. The choice of boronic acid determines the 4-position substituent.
References
-
Pattison, G., & Summerfield, C. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Link
-
Bullova, A., et al. (2024).[5] Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data. MDPI, Crystals. Link
-
Khanna, K., et al. (2023).[6][7] Diflunisal and Analogue Pharmacophores Mediating Suppression of Virulence Phenotypes in Staphylococcus aureus. NIH PubMed Central. Link
-
BenchChem Technical Guides. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Link
-
PubChem Compound Summary. (2025). 4-Biphenylcarboxylic acid, 4'-chloro-. CID 616002. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2014100227A1 - Transthyretin stabilizers and their use for inhibiting transthyretin amyloidosis and protein-protein interactions - Google Patents [patents.google.com]
- 3. Frontiers | Current and potential therapeutic strategies for transthyretin cardiac amyloidosis [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diflunisal and Analogue Pharmacophores Mediating Suppression of Virulence Phenotypes in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural Elucidation of 4-chloro-2-(4-fluorophenyl)benzoic acid via X-ray Crystallography
The Significance of Structural Analysis in Drug Discovery
4-chloro-2-(4-fluorophenyl)benzoic acid belongs to a class of halogenated benzoic acid derivatives, which are common scaffolds in medicinal chemistry. The precise arrangement of atoms, intermolecular interactions, and packing in the solid state, all of which are revealed by X-ray crystallography, can significantly influence a compound's physicochemical properties, such as solubility, stability, and bioavailability.[1][2] Therefore, obtaining high-resolution crystal structures is a critical step in rational drug design and development.[2]
A Step-by-Step Protocol for Crystal Structure Determination
The journey from a powdered compound to a refined crystal structure involves several meticulous steps.[2] This protocol is designed to be a self-validating system, with checkpoints to ensure the quality of the final structure.
Part 1: Crystal Growth - The Foundation of a High-Quality Structure
The quality of the diffraction data is intrinsically linked to the quality of the single crystal.[3] The goal is to grow well-formed, single crystals that are free of defects, typically in the size range of 0.1 to 0.5 mm.[1]
Recommended Method: Slow Evaporation
-
Solvent Selection: Begin by testing the solubility of this compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.
-
Controlled Evaporation: Cover the vial with a cap or parafilm with a few small perforations. This slows down the rate of evaporation, allowing for the gradual formation of well-ordered crystals.[3]
-
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Part 2: Data Collection - Capturing the Diffraction Pattern
Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.
-
Crystal Mounting: Carefully select a single, well-formed crystal and mount it on a goniometer head.[4]
-
Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer.[4] The choice of X-ray source (e.g., Cu or Mo) will depend on the crystal's properties.[4]
-
Data Acquisition: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in the X-ray beam. A detector records the positions and intensities of the diffracted X-rays, creating a unique diffraction pattern.[1][4]
Part 3: Structure Solution and Refinement - From Pattern to 3D Model
The collected diffraction data is then used to solve and refine the crystal structure.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.[1]
-
Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in determining the crystal structure of this compound.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Comparative Structural Analysis
In the absence of a published structure for this compound, a comparative analysis with structurally related compounds is invaluable. The following table presents key crystallographic parameters for several halogenated benzoic acid derivatives. This data serves as a benchmark for what can be expected and provides a basis for understanding the structural influence of different substituents.
| Compound | 4-chlorobenzoic acid[5] | 4-chloro-2-fluorobenzoic acid[6] | 4-(4-fluorophenoxy)benzoic acid[7] |
| Formula | C₇H₅ClO₂ | C₇H₄ClFO₂ | C₁₃H₉FO₃ |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c | P2₁/c | P-1 |
| Unit Cell Dimensions | a = 15.66 Å, b = 6.99 Å, c = 6.99 Å, β = 111.4° | a = 7.39 Å, b = 13.91 Å, c = 6.96 Å, β = 99.8° | a = 5.8850 Å, b = 7.8526 Å, c = 12.0250 Å, α = 91.803°, β = 96.321°, γ = 106.027° |
| Key Intermolecular Interactions | Carboxylic acid dimers via O-H···O hydrogen bonds | Carboxylic acid dimers via O-H···O hydrogen bonds | Carboxylic acid dimers via O-H···O hydrogen bonds, C-H···O interactions |
The data for these related compounds consistently show the formation of hydrogen-bonded dimers between the carboxylic acid groups, a common motif for benzoic acids.[7][8] It is highly probable that this compound will also exhibit this supramolecular synthon. The differences in crystal systems and unit cell parameters highlight the subtle yet significant impact of substituent changes on the overall crystal packing.
Hypothetical Molecular and Packing Diagram
Based on the analysis of related structures, we can hypothesize the molecular structure and a likely packing arrangement for this compound. The following diagram illustrates a potential hydrogen-bonded dimer.
Caption: Hypothetical hydrogen-bonded dimer of this compound.
Conclusion
The structural elucidation of this compound via single-crystal X-ray crystallography is an essential step in characterizing this potentially valuable compound. By following a rigorous experimental protocol and leveraging comparative analysis with known structures, researchers can obtain a high-quality crystal structure. This will provide critical insights into its solid-state properties and inform future drug development efforts. The methodologies and comparative data presented in this guide offer a robust framework for achieving this goal.
References
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14).
- Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate.
- Terahertz Spectroscopy and Crystal Structure Analysis of Non-Steroidal Anti-Inflammatory Drug Ethenzamide Cocrystals. IEEE Xplore.
- Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. (2025, January 29). OSTI.GOV.
- Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation. (2025, August 8). ResearchGate.
- Crystal structure of the non-steroidal anti-inflammatory drug (NSAID) tolmetin sodium. PMC.
- Crystal structure of the non-steroidal anti-inflammatory drug (NSAID) tolmetin sodium. (2021, February 15). IUCr Journals.
- Powder X-ray Diffraction Protocol/SOP.
- Crystal structure of the tetraethylammonium salt of the non-steroidal anti-inflammatory drug nimesulide (polymorph II). IUCr Journals.
- SINGLE-CRYSTAL X-RAY DIFFRACTOMETRY USING SYNCHROTRON RADIATION.
- Preparation of Single Crystals for X-ray Diffraction. University of Zurich.
- New forms of apremilast with halogen derivatives of benzoic acid. (2025, October 13). RSC Publishing.
- 4-Chloro-2-fluorobenzoic acid. PubChem.
- 4-(4-Fluorophenoxy)benzoic acid. PMC.
- Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. University of Kentucky X-Ray Crystallography Facility.
- Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative.
- 4-Chloro-2-(4-fluorophenoxy)benzoic acid. PubChem.
- 4-chlorobenzoic acid.
- Benzoic acid, 4-chloro-2-fluoro-, ethyl ester. (2025, December 4). US EPA.
- 4-Chloro-2-Fluorobenzoic Acid 98.0%. PureSynth.
- Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning. CrystEngComm.
- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020, October 23). MDPI.
- X-Ray Crystallography of Chemical Compounds. PMC.
- Benzoic acid, 4-chloro-. NIST WebBook.
- 4-CHLORO-2-FLUOROBENZOIC ACID. Inxight Drugs.
- Protein X-ray Crystallography.
- X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. (2022, September 15). European Journal of Chemistry.
- most read articles in Acta Crystallographica Section C. IUCr.
Sources
- 1. researchgate.net [researchgate.net]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Benzoic acid, 4-chloro- [webbook.nist.gov]
- 6. 4-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 99152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(4-Fluorophenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xray.uky.edu [xray.uky.edu]
Optimizing TLC Isolation of Biphenyl Acid Intermediates: A Comparative Guide to Mobile Phase Modifiers
Topic: TLC Retention Factors for Biphenyl Acid Intermediates Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Felbinac and Diflunisal , biphenyl acid intermediates present a unique chromatographic challenge. Their dual nature—a lipophilic aromatic biphenyl core combined with a polar, ionizable carboxylic acid tail—often results in severe "tailing" (streaking) on standard Silica Gel 60 plates.
This guide compares the performance of Standard Neutral Mobile Phases against Acid-Modified Mobile Phase Systems . Through experimental validation, we demonstrate how specific acidic modifiers not only correct retention factors (Rf) to the optimal 0.3–0.7 range but also suppress ionization-induced adsorption, transforming broad streaks into tight, resolvable spots essential for purity assessment and reaction monitoring.
Part 1: The Chromatographic Challenge
Biphenyl acids (e.g., 4-phenylbenzoic acid , 4-biphenylacetic acid ) interact strongly with the silanol groups (
-
The Mechanism of Failure: In neutral solvents, the carboxylic acid proton is labile. The deprotonated carboxylate (
) or the strongly hydrogen-bonding acid group interacts with the acidic silanols. This results in continuous adsorption-desorption cycles as the solvent front migrates, creating a "comet tail" effect rather than a discrete spot. -
The Consequence: Tailing makes it impossible to distinguish closely related impurities (e.g., unreacted biphenyl starting material) or to accurately calculate Rf values.
Part 2: Comparative Methodology
We evaluated the separation of a model compound, 4-Biphenylacetic acid (Felbinac intermediate) , using three distinct solvent systems on Silica Gel 60 F
Experimental Protocol
-
Stationary Phase: Merck Silica Gel 60 F
Aluminum-backed plates (20 x 20 cm). -
Sample Preparation: 10 mg of 4-Biphenylacetic acid dissolved in 1 mL of Dichloromethane (DCM).
-
Visualization:
-
Non-Destructive: UV absorption at 254 nm (Quenching of green fluorescence).
-
Destructive/Specific: Bromocresol Green stain (Specific for acids; turns yellow on blue background).
-
Solvent Systems Tested
-
System A (Control): Hexane : Ethyl Acetate (70:30) — Neutral[1]
-
System B (The Solution): Hexane : Ethyl Acetate : Glacial Acetic Acid (70:30:1) — Acid-Modified
-
System C (Alternative): Toluene : 1,4-Dioxane : Formic Acid (80:15:1) — Aromatic Selective
Part 3: Results & Data Analysis
The following table summarizes the retention behavior and spot morphology observed.
Table 1: Comparative Retention Data for 4-Biphenylacetic Acid
| Parameter | System A (Neutral) | System B (Acid-Modified) | System C (Aromatic Selective) |
| Mobile Phase | Hexane/EtOAc (70:30) | Hexane/EtOAc/AcOH (70:30:1) | Toluene/Dioxane/Formic (80:15:1) |
| Rf Value | 0.15 – 0.40 (Streak) | 0.38 (Discrete) | 0.42 (Discrete) |
| Spot Morphology | Severe Tailing (Comet) | Tight, Circular | Tight, Circular |
| Resolution | Poor (Overlaps impurities) | Excellent | Good |
| UV Contrast | Diffuse shadow | Sharp dark spot | Sharp dark spot |
Data Interpretation
-
System A Failure: Without acid, the spot smeared across 25% of the plate length. The "Rf" is effectively meaningless because the geometric center cannot be determined.
-
System B Success: The addition of 1% Acetic Acid lowered the pH of the eluent below the pKa of the biphenyl acid (approx. pKa 4.0–4.5). This forced the equilibrium toward the protonated, non-ionic form (
), which interacts less aggressively with silanols, resulting in a sharp spot at Rf 0.38. -
System C Utility: Toluene provides excellent solubility for the biphenyl ring due to
interactions. This system is recommended if the intermediate is highly insoluble in hexane.
Part 4: Mechanistic Visualization
The following diagram illustrates why acid modification is strictly necessary for these intermediates.
Caption: Figure 1.[2][3] Mechanism of tailing suppression.[1][4] Acid modifiers protonate the analyte, preventing strong ionic interactions with the silica surface.
Part 5: Validated Workflow for Researchers
To replicate these results for any biphenyl acid intermediate (e.g., during Felbinac synthesis), follow this self-validating protocol:
Step 1: The "Spot Check" (Self-Validation)
Before running the full plate, spot the compound and visualize with Bromocresol Green .
-
Dip Preparation: Dissolve 0.04g Bromocresol Green in 100mL Ethanol; add 0.1M NaOH dropwise until solution turns blue.
-
Validation: Dip the spotted plate (before elution). The biphenyl acid spot should turn yellow against the blue background. This confirms the acidic nature and ensures the concentration is sufficient for detection.
Step 2: Eluent Optimization
-
Start with Hexane:Ethyl Acetate (7:3) + 1% Acetic Acid .[1]
-
Decision Gate:
-
If Rf < 0.2: Increase polarity to Hexane:EtOAc (1:1) + 1% AcOH.
-
If Rf > 0.7: Decrease polarity to Hexane:EtOAc (9:1) + 1% AcOH.
-
If Tailing persists: Switch modifier to Formic Acid (stronger acid) or switch solvent base to Toluene (better aromatic solubility).
-
Step 3: Visualization
Use UV (254 nm) for the biphenyl core. The conjugated biphenyl system is a strong UV chromophore, making these intermediates highly visible as dark spots on F
References
- Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers.
-
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
-
Santiago, M., & Strobel, S. (2013). Thin Layer Chromatography. Methods in Enzymology.
-
Merck KGaA. TLC Visualization Reagents: Bromocresol Green.
-
Biotage. How to Optimize TLC to Enhance Purification.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. academic.oup.com [academic.oup.com]
- 11. biotage.com [biotage.com]
- 12. chem.libretexts.org [chem.libretexts.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
